molecular formula C11H10N2O2S2 B1387435 {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1105190-64-4

{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1387435
CAS No.: 1105190-64-4
M. Wt: 266.3 g/mol
InChI Key: XONCYHAFHHZEIO-UHFFFAOYSA-N
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Description

{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of pyridine-2-methylthiol with thiazole-4-acetic acid under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioether group, forming a simpler thiazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid serves as a versatile intermediate for the synthesis of various heterocyclic compounds

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid: Known for its anti-inflammatory and antimicrobial properties.

    {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}propionic acid: Similar structure but with a propionic acid group, showing different biological activities.

    {2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}butyric acid: Another analog with a butyric acid group, used in different chemical applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyridine and thiazole rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further study and application.

Properties

IUPAC Name

2-[2-(pyridin-2-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-10(15)5-9-7-17-11(13-9)16-6-8-3-1-2-4-12-8/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONCYHAFHHZEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
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{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
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{2-[(Pyridin-2-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
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